6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Overview
Description
6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: is a heterocyclic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and an amino group at the 6th position. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Amination: The amino group at the 6th position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Carboxamide Formation: The carboxamide group at the 7th position can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Amino-N-phenyl[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a phenyl group at the amino position.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a chloro group instead of an amino group.
6-Methyl[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a methyl group at the 6th position.
Uniqueness
6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, while the dioxolo ring enhances its stability and electronic properties .
Properties
IUPAC Name |
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSOYUGCRXNGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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